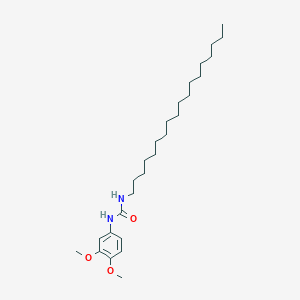![molecular formula C19H20N8O3 B15016220 2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15016220.png)
2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is a complex organic compound that features a triazine ring, a benzylamino group, and a nitrophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The benzylamino and dimethylamino groups are introduced through nucleophilic substitution reactions.
The final step involves the condensation of the triazine derivative with 4-nitrophenol under basic conditions to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenol moiety yields quinones, while reduction of the nitro group results in the formation of an amino derivative.
Aplicaciones Científicas De Investigación
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenol moiety may also contribute to its biological activity by generating reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
2-[(E)-{2-[4-(BENZYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-NITROPHENOL: This compound has a similar structure but with a morpholine group instead of a dimethylamino group.
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-NITROPHENOL: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
The uniqueness of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylamino and dimethylamino groups on the triazine ring, along with the nitrophenol moiety, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H20N8O3 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2-[(E)-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C19H20N8O3/c1-26(2)19-23-17(20-11-13-6-4-3-5-7-13)22-18(24-19)25-21-12-14-10-15(27(29)30)8-9-16(14)28/h3-10,12,28H,11H2,1-2H3,(H2,20,22,23,24,25)/b21-12+ |
Clave InChI |
OHQGMWRHKLDOPI-CIAFOILYSA-N |
SMILES isomérico |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)NCC3=CC=CC=C3 |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol](/img/structure/B15016137.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B15016143.png)
![2-[(2E)-2-benzylidenehydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B15016150.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15016152.png)
![4-chloro-2-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B15016159.png)
![2-[(3-Bromophenyl)amino]-N'-(heptan-4-ylidene)acetohydrazide](/img/structure/B15016164.png)
![N-(2-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B15016175.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B15016186.png)
![6-Ethyl-5-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15016189.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5-cyano-2,4'-bipyridin-6-yl)sulfanyl]acetamide](/img/structure/B15016212.png)
![2-[(E)-(2-{6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B15016216.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15016218.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B15016226.png)
